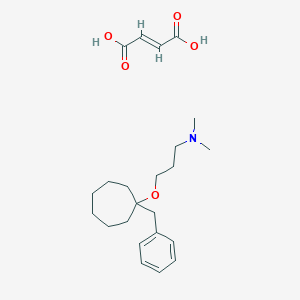

Bencyclane fumarate

Übersicht

Beschreibung

Bencyclan-Fumarat ist eine pharmakologische Verbindung, die für ihre gefäßerweiternden, krampflösenden und die Thrombozytenaggregation hemmenden Eigenschaften bekannt ist . Es wird hauptsächlich zur Behandlung von Erkrankungen der peripheren Durchblutung eingesetzt und hat verschiedene andere potenziell nützliche pharmakologische Wirkungen . Der Mechanismus der Verbindung kann die Blockierung von Kalziumkanälen umfassen .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Bencyclan erfolgt in einem zweistufigen Verfahren. Der erste Schritt ist die Grignard-Addition von Benzylmagnesiumbromid an Suberon, wodurch 1-Benzylcycloheptanol entsteht . Der zweite Schritt beinhaltet eine Williamson-Ether-Synthese mit 3-Dimethylaminopropylchlorid, um die Synthese von Bencyclan abzuschließen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Bencyclan-Fumarat umfassen typischerweise die gleichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Herstellung von Zwischenprodukten, gefolgt von deren Umwandlung in das Endprodukt unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bencyclan-Fumarat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.

Substitution: Bencyclan-Fumarat kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Bencyclan-Fumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Bencyclan-Fumarat beinhaltet die Hemmung des Kalziumioneneinstroms in glatte Muskelzellen in den Gefäßwänden . Durch die Blockierung von Kalziumkanälen erleichtert die Verbindung die Erweiterung von Blutgefäßen, verbessert die Durchblutung, reduziert den Gefäßwiderstand und verbessert die Sauerstoffversorgung des Gewebes .

Wirkmechanismus

The mechanism of action of bencyclane fumarate involves the inhibition of calcium ion influx into smooth muscle cells in the vascular walls . By blocking calcium channels, the compound facilitates the widening of blood vessels, enhances blood flow, reduces vascular resistance, and improves oxygen delivery to tissues .

Vergleich Mit ähnlichen Verbindungen

Bencyclan-Fumarat kann mit anderen gefäßerweiternden und krampflösenden Verbindungen verglichen werden:

Pentoxyverin: Eine weitere Verbindung mit ähnlichen pharmakologischen Wirkungen, die hauptsächlich als Antitussivum eingesetzt wird.

Bencyclan-Fumarat ist aufgrund seiner spezifischen Kombination aus gefäßerweiternden, krampflösenden und die Thrombozytenaggregation hemmenden Eigenschaften einzigartig und macht es zu einer vielseitigen Verbindung in Forschung und klinischen Anwendungen .

Biologische Aktivität

Bencyclane fumarate, a cycloheptane derivative, is primarily recognized for its vasodilating properties and its role in managing peripheral arterial occlusive diseases. This compound has garnered attention due to its multifaceted biological activities, particularly in the context of oxidative stress and ischemic conditions. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound functions as a calcium channel blocker , which facilitates vasodilation and improves blood flow in peripheral tissues. Its mechanism involves the modulation of intracellular calcium levels, leading to relaxation of vascular smooth muscle. Furthermore, it exhibits antioxidant properties that mitigate oxidative stress, particularly during ischemic events.

Key Biological Activities

- Vasodilation : this compound enhances blood flow by dilating blood vessels, which is crucial in treating conditions like intermittent claudication.

- Antioxidant Effects : The compound reduces lipid peroxidation and enhances the activity of endogenous antioxidants such as glutathione peroxidase and superoxide dismutase.

- Anti-inflammatory Properties : It decreases neutrophil accumulation in tissues affected by ischemia, thereby reducing inflammation and tissue damage.

Case Study: Intestinal Ischemia-Reperfusion Injury

A study investigated the protective effects of this compound on intestinal ischemia-reperfusion injury in Wistar albino rats. The study design included three groups: a sham-operated group, an ischemic control group, and a treatment group receiving this compound prior to induced ischemia.

- Methodology : The rats were pretreated with 5 mg/kg of this compound before inducing ischemia. Various biomarkers were measured post-reperfusion.

- Results :

- Malondialdehyde (MDA) levels (a marker for lipid peroxidation) were significantly lower in the treatment group compared to controls.

- Increased levels of antioxidant enzymes (glutathione peroxidase, catalase) were observed in the bencyclane-treated group.

- Histological analysis revealed reduced mucosal damage in treated animals.

| Group | MDA Levels (µmol/L) | Glutathione Peroxidase Activity (U/mg protein) | Severity of Mucosal Damage |

|---|---|---|---|

| Sham Operated | 0.5 | 12 | Minimal |

| Ischemic Control | 2.5 | 5 | Severe |

| Bencyclane Treated | 1.0 | 10 | Moderate |

This study illustrates the potential of this compound to attenuate oxidative damage and improve tissue integrity during ischemic events .

Pharmacokinetics and Formulation

Research indicates that this compound possesses favorable pharmacokinetic properties. It is rapidly absorbed from the gastrointestinal tract, with approximately 50% bioavailability within 10 minutes post-administration .

Stability and Composition

Innovative formulations have been developed to enhance the stability and reduce gastrointestinal irritation associated with this compound. For instance:

Eigenschaften

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTKNZAMFRGXCG-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14286-84-1 | |

| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencyclane fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCYCLANE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bencyclane Fumarate impact patients with claudication?

A1: Research indicates that this compound, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with this compound and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.

Q2: What are the metabolic pathways of this compound in humans and rats?

A2: Studies show that this compound is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].

Q3: How stable is this compound under different conditions?

A3: this compound exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of this compound in acidic media (pH 1.2) [].

Q4: Are there analytical methods to quantify this compound in biological samples?

A4: Yes, a radioimmunoassay (RIA) has been developed to measure this compound concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with this compound metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered this compound, showing a strong correlation with RIA results [].

Q5: What is the impact of this compound on liver function after hypothermic storage?

A5: Research suggests that this compound may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that this compound partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.

Q6: Can this compound protect against intestinal ischemia-reperfusion injury?

A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for this compound against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].

Q7: What are the advantages of using cyclodextrin complexes of this compound?

A7: Formulating this compound with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to this compound, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.